7-(2-Chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is a potent inhibitor of both vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). [ [] ] This compound, also known as compound 5 in its development process, belongs to the benzotriazine class of inhibitors. [ [] ] It has been identified as a potential therapeutic candidate for age-related macular degeneration (AMD), a leading cause of vision loss in industrialized nations. [ [] ]
The synthesis of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is described in the paper "Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration." [ [] ] The synthesis involves several steps, starting from a commercially available starting material. The detailed synthetic procedure, including specific reagents, conditions, and yields, can be found in the paper. [ [] ]
Several ester analogues of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine have also been synthesized as prodrugs to improve its delivery to the back of the eye after topical administration. [ [] ] These prodrugs are designed to be hydrolyzed in vivo to release the active compound. [ [] ]
7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine can undergo various chemical reactions, including hydrolysis and oxidation. Its prodrug forms are hydrolyzed in vivo to release the active compound. [ [] ] The pyrrolidine ring can be oxidized to form the corresponding N-oxide metabolite, which has also been shown to possess potent kinase inhibitory activity. [ [] ]
7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine acts as a dual inhibitor of VEGFR2 and Src family kinases. [ [] ] By inhibiting VEGFR2, it blocks the signaling pathway of vascular endothelial growth factor (VEGF), a key factor involved in angiogenesis and vascular permeability. [ [] ] By inhibiting Src and YES kinases, it disrupts intracellular signaling pathways involved in various cellular processes, including cell survival, proliferation, and migration. [ [] ]
The physical and chemical properties of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine, such as solubility, melting point, and stability, are important factors to consider for its formulation and delivery. [ [] ] These properties can be determined by various analytical techniques and are likely documented in the supporting information of the paper. [ [] ]
The primary scientific application of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is in the research and development of therapies for age-related macular degeneration. [ [] ] This application stems from its potent dual inhibitory activity against VEGFR2 and Src family kinases, which are key players in the pathogenesis of AMD. [ [] ]
Targeting Angiogenesis and Vascular Permeability: The compound's ability to inhibit VEGFR2 allows it to target angiogenesis, the formation of new blood vessels, and vascular permeability, the leakage of fluids from blood vessels. [ [] ] These processes are implicated in the development of choroidal neovascularization (CNV), a hallmark of wet AMD. [ [] ]
Preclinical Studies: 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine has shown promising results in preclinical studies using the laser-induced CNV model. [ [] ] Topical administration of the compound resulted in excellent ocular pharmacokinetics and minimal systemic circulation, demonstrating its potential as a topically delivered therapeutic for AMD. [ [] ]
Clinical Trials: Based on its preclinical profile, 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine, in its prodrug form as 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801), has been advanced to clinical trials for the treatment of AMD. [ [] ] It represents a first-in-class, topically applied compound targeting VEGFR2 for this condition. [ [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6